2-(2,2-二氟乙氧基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

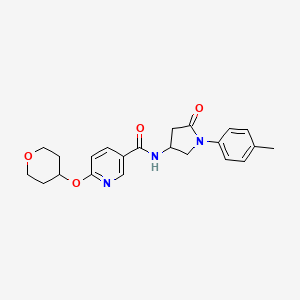

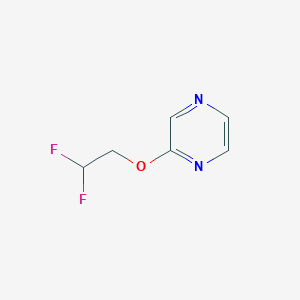

The compound 2-(2,2-Difluoroethoxy)pyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure that includes a six-membered ring with two nitrogen atoms opposite each other. The specific compound of interest is not directly studied in the provided papers, but related compounds and their properties can offer insights into its potential characteristics.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves nucleophilic substitution reactions and cyclocondensation processes. For instance, the synthesis of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine was achieved through a three-step process starting from 3,4-diaminofurazan, which included a significant nucleophilic substitution reaction catalyzed by trisodium phosphate dodecahydrate . Similarly, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives was performed using a two-fold reaction under standard Sonogashira conditions . These methods could potentially be adapted for the synthesis of 2-(2,2-Difluoroethoxy)pyrazine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using techniques such as X-ray diffraction, as was done for 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine . Quantum chemical calculations can also provide insights into the electronic structure, as seen in the study of 2,5-di(aryleneethynyl)pyrazine derivatives . These methods could be used to analyze the molecular structure of 2-(2,2-Difluoroethoxy)pyrazine to understand its geometry and electronic properties.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cyclotetramerisation and reactions with nucleophiles. For example, aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles were synthesized and subjected to cyclotetramerisation to form metal pyrazinoporphyrazines . Additionally, reactions of 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines with O- and N-nucleophiles led to the transformation of the trifluoromethyl group to amide and amidine groups . These reactions could be relevant to the chemical behavior of 2-(2,2-Difluoroethoxy)pyrazine when interacting with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be characterized using techniques such as differential scanning calorimetry (DSC) and powder-X-ray-diffraction (PXRD) . The optoelectronic properties of these compounds can be studied through cyclic voltammetry and photoluminescence profiles . For instance, the study of 2,5-di(aryleneethynyl)pyrazine derivatives revealed their electron-transporting properties and potential use in light-emitting devices . These methods could be applied to determine the physical and chemical properties of 2-(2,2-Difluoroethoxy)pyrazine, including its thermal stability, melting point, and energetic properties.

科学研究应用

晶体工程和微生物活性

吡嗪衍生物因其在晶体工程中的结构特性和潜力以及微生物活性而受到研究。例如,吡嗪-2-酰胺肟,吡嗪-2-羧酰胺的结构类似物,已被结晶并分析其分子间相互作用、热分解、电化学行为和针对选定金属离子的络合性质。其抗菌活性也得到了评估,显示出在制药应用中的前景 (Chylewska 等,2016)。

电导率和氧化还原化学

对含有吡嗪衍生物的微孔金属有机框架 (MOF) 的研究证明了它们的 p 型半导体性、光学带隙和氧化还原活性。这些性质通过掺杂得到增强,显着提高了它们的电导率,同时保持了孔隙率,使其适用于材料科学中的各种应用 (Kobayashi 等,2010)。

非中心对称固体设计

非中心对称固体的设计对于具有非线性光学性质的材料至关重要,这得益于对吡嗪衍生物的研究。某些基于吡嗪的化合物中螺旋金属氧氟化物链的堆积说明了创建此类材料的新原理,突出了小有机配体在实现无中心无机螺旋堆积中的作用 (Maggard 等,2001)。

发光应用的合成和表征

已开发出新的发光共聚物,将吡嗪衍生物作为受体片段,用于光电应用。这些聚合物表现出显着的溶剂变色和聚集诱导发射特性,表明有效的分子内电荷转移和全色发射调节的潜力 (Wu 等,2006)。

缓蚀性能

还使用量子化学计算和分子动力学模拟评估了吡嗪衍生物在钢上的缓蚀性能。这项研究提供了对这些化合物吸附性质的见解,可能导致改进的缓蚀剂 (Obot & Gasem,2014)。

有机合成中的催化应用

此外,吡嗪衍生物已被用作生物相关化合物合成中的催化剂。例如,含有吡嗪单元的壳聚糖固定离子液体已催化吡嗪衍生物的合成,表现出高产率、短反应时间和可回收性 (Khan 等,2019)。

未来方向

Pyrrolopyrazine derivatives, including 2-(2,2-Difluoroethoxy)pyrazine, have a wide range of biological activities and are an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

2-(2,2-difluoroethoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-3-9-1-2-10-6/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKHOVSLLXVZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)